molecular formula C17H18N2O5 B4034809 2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide

2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B4034809
M. Wt: 330.33 g/mol
InChI Key: FNTQPHPMLRGXST-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C17H18N2O5 It is characterized by the presence of ethoxy groups and a nitrophenyl moiety attached to a benzamide structure

Scientific Research Applications

2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 4-ethoxyaniline, undergoes nitration to form 4-ethoxy-2-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine to yield the target compound.

The reaction conditions for these steps generally include:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Acylation: Anhydrous conditions with a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large reactors with controlled temperature and acid concentrations.

    Continuous Acylation: Employing continuous flow reactors to maintain consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium ethoxide, ethanol as solvent.

Major Products

    Reduction: 2-ethoxy-N-(4-ethoxy-2-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy groups may influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(4-methoxy-2-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-methoxy-N-(4-ethoxy-2-nitrophenyl)benzamide: Similar structure but with a methoxy group on the benzamide moiety.

Uniqueness

2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of two ethoxy groups and a nitrophenyl moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-12-9-10-14(15(11-12)19(21)22)18-17(20)13-7-5-6-8-16(13)24-4-2/h5-11H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTQPHPMLRGXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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